

Introduction to the Analyte: Structure and Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl bromo(4-fluorophenyl)acetate
Cat. No.:	B1610914

[Get Quote](#)

The compound in focus is (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide. A foundational step in any analytical endeavor is to understand the molecule's structure, as this dictates its spectroscopic behavior.

Chemical Structure:

The molecule possesses a chiral center at the C3 position of the azetidine ring, two fluorophenyl groups, a nitrobenzenesulfonamide moiety, and an N-methyl group. These features will give rise to a complex and informative set of spectroscopic data. While a comprehensive set of published experimental spectra for this specific molecule is not readily available, its spectroscopic profile can be accurately predicted based on the well-understood behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of organic molecules.^[1] For a molecule of this complexity, a suite of NMR experiments is required.

¹H NMR Spectroscopy

Principle: ^1H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) is influenced by the local electronic environment, and spin-spin coupling (J) provides connectivity information.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- **Instrument Parameters (500 MHz Spectrometer):**
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 3-4 seconds for good resolution.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Spectral Width: 0-10 ppm is a suitable range for most organic molecules.

Predicted ^1H NMR Data Summary:

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.0-7.5	m	4H	Aromatic protons (nitrobenzenesulfonamide)	The electron-withdrawing nitro and sulfonyl groups deshield these protons, shifting them downfield.
~7.4-7.0	m	8H	Aromatic protons (bis(4-fluorophenyl) groups)	Protons on the fluorophenyl rings will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
~4.5-5.0	t or m	1H	Methine proton (-CH(Ph) ₂)	This proton is adjacent to two phenyl rings and the azetidine nitrogen, leading to a downfield shift.
~3.5-4.0	m	1H	Azetidine CH proton	The proton at the chiral center will be a multiplet due to coupling with the adjacent CH ₂ protons.
~3.0-3.5	m	4H	Azetidine CH ₂ protons	These protons are diastereotopic and will likely

				appear as complex multiplets.
~2.8	s	3H	N-methyl protons (-NCH ₃)	The methyl group attached to the sulfonamide nitrogen will appear as a singlet.

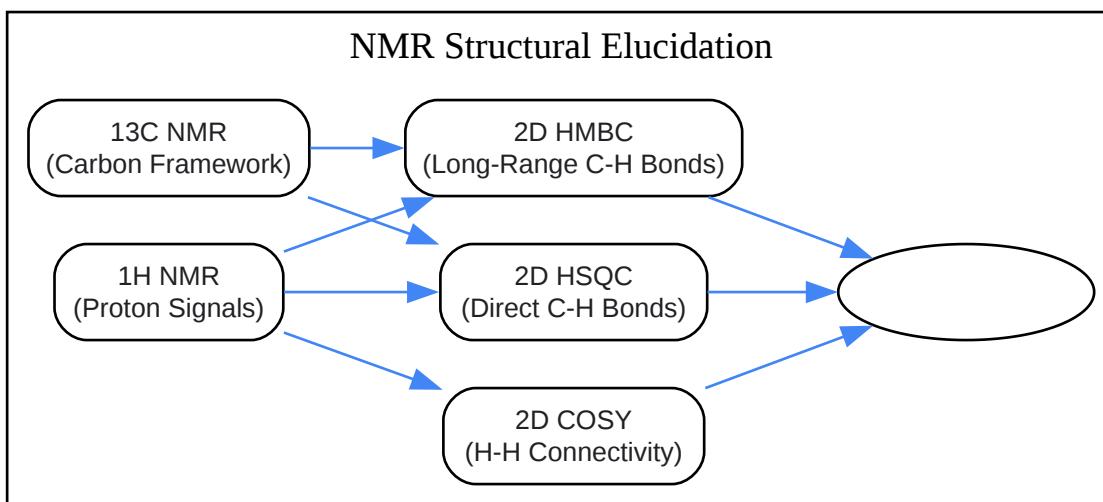
¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon framework of the molecule.

Experimental Protocol:

- Sample Preparation: Use the same sample as for ¹H NMR.
- Instrument Parameters (125 MHz Spectrometer):
 - Pulse Program: Proton-decoupled pulse program.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
 - Spectral Width: 0-200 ppm.

Predicted ¹³C NMR Data Summary:


Predicted Chemical Shift (δ , ppm)	Assignment
~160-165 (d)	Aromatic C-F
~148	Aromatic C-NO ₂
~130-140	Aromatic quaternary carbons
~115-135	Aromatic CH carbons
~70-75	Methine carbon (-CH(Ph) ₂)
~50-60	Azetidine carbons
~35-40	N-methyl carbon (-NCH ₃)

2D NMR Spectroscopy

For unambiguous assignment of the complex ¹H and ¹³C spectra, 2D NMR experiments are essential.[2][3][4][5]

- COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to trace the connectivity within the azetidine ring and the aromatic systems.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the different fragments of the molecule.

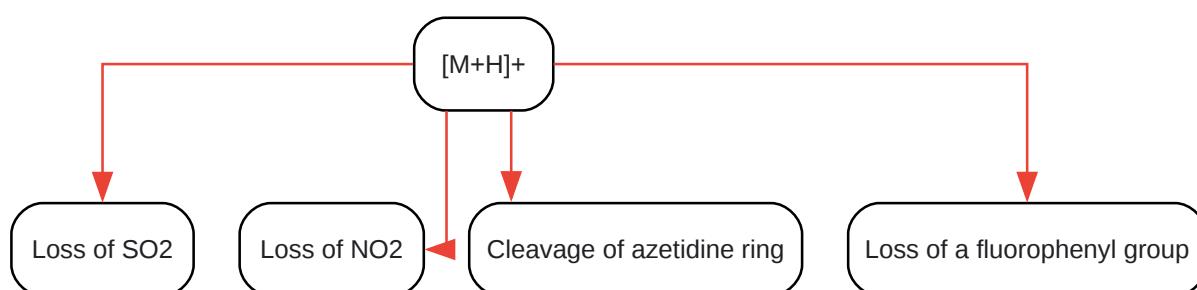
NMR Analysis Workflow:

[Click to download full resolution via product page](#)

Caption: A typical workflow for structural elucidation using a suite of NMR experiments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information through fragmentation. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.


Experimental Protocol (ESI-MS):

- **Sample Preparation:** Prepare a dilute solution (1-10 $\mu\text{g/mL}$) in a solvent such as methanol or acetonitrile.
- **Instrumentation:** Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- **Ionization Mode:** Positive ion mode is expected to be optimal due to the presence of basic nitrogen atoms.
- **Data Acquisition:** Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

Predicted Mass Spectrometry Data:

- Molecular Ion: The protonated molecule $[M+H]^+$ is expected.
- Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation, including the loss of SO_2 (64 Da).^{[6][7]} Other likely fragmentations include cleavage of the azetidine ring and the loss of a fluorophenyl group.

Conceptual Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of potential fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, which is characteristic of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.^{[8][9][10][11]}

Experimental Protocol (ATR-FTIR):

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range ($4000-400\text{ cm}^{-1}$).
^[10]

Predicted IR Data Summary:

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~1530 and ~1350	Asymmetric and symmetric N-O stretching	Nitro group (NO ₂)[12]
~1340 and ~1160	Asymmetric and symmetric S=O stretching	Sulfonamide (SO ₂ N)[1][13]
~1220	C-F stretching	Fluorophenyl groups
~3100-3000	C-H aromatic stretching	Aromatic rings
~3000-2800	C-H aliphatic stretching	Azetidine and methyl groups

UV-Visible Spectroscopy: Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve the compound in a UV-transparent solvent like ethanol or acetonitrile to a known concentration.
- Data Acquisition: Scan the UV-Vis spectrum, typically from 200 to 800 nm.

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the nitrobenzenesulfonamide chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.[14] An absorption maximum (λ_{max}) is predicted in the 250-300 nm range.

Conclusion

The comprehensive spectroscopic analysis of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, a

detailed and reliable spectroscopic profile can be constructed by applying fundamental principles and drawing comparisons with structurally related compounds. NMR spectroscopy provides the detailed structural map, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Together, these techniques offer a powerful and synergistic approach to the complete characterization of this complex molecule.

References

- Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO₂ via rearrangement. *Journal of the American Society for Mass Spectrometry*, 18(5), 852-859. Available at: [\[Link\]](#)
- Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Available at: [\[Link\]](#)
- Goolsby, B., & Brodbelt, J. S. (1999). Fragmentation of protonated sulfonamides in a quadrupole ion trap. *Journal of Mass Spectrometry*, 34(7), 742-750.
- Perkins, J. R., Parker, C. E., & Tomer, K. B. (1994). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. *Journal of the American Society for Mass Spectrometry*, 5(11), 1092-1095. Available at: [\[Link\]](#)
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Available at: [\[Link\]](#)
- Lloyd, J. R., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO₂ via rearrangement. *Journal of the American Society for Mass Spectrometry*, 18(5), 852-9.
- Barceló, D., & Petrovic, M. (2007). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. *Journal of the American Society for Mass Spectrometry*, 18(5), 852-859.
- Dutan, C. I., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. *Journal of Chemical Education*, 98(8), 2698-2706. Available at: [\[Link\]](#)

- Specac. (2023). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Available at: [\[Link\]](#)
- NGS-Technology. (2023). Pharmaceutical Raw Material Analysis with FTIR-ATR. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (n.d.). Supporting information. Available at: [\[Link\]](#)
- University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2023). 2D NMR Introduction. Available at: [\[Link\]](#)
- University of Ottawa. (n.d.). Complex NMR experiments: 2D, selective, etc.. Available at: [\[Link\]](#)
- SpectraBase. (n.d.). N-ethyl-m-nitrobenzenesulfonamide. Available at: [\[Link\]](#)
- Emerald Cloud Lab. (n.d.). ExperimentNMR2D Documentation. Available at: [\[Link\]](#)
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Available at: [\[Link\]](#)
- PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Available at: [\[Link\]](#)
- Mary, Y. S., et al. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 133, 416-427. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Available at: [\[Link\]](#)
- Perjési, P., & Dinya, Z. (2002). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. *Molecules*, 7(1), 92-104. Available at: [\[Link\]](#)
- Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman

experimental techniques and DFT quantum chemical calculations. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 85(1), 261-270. Available at: [\[Link\]](#)

- Chatterjee, J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. *Bioorganic & Medicinal Chemistry*, 92, 117424. Available at: [\[Link\]](#)
- PubChem. (n.d.). 2-((Bis(4-fluorophenyl)methyl)sulfinyl)acetamide. Available at: [\[Link\]](#)
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C₆H₄SO₂NH₂ and i-X, j-YC₆H₃SO₂NH₂. *Zeitschrift für Naturforschung A*, 57(11), 969-975. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. znaturforsch.com [znaturforsch.com]
- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexinstrument.me [apexinstrument.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azom.com [azom.com]
- 11. ngs-technology.com [ngs-technology.com]

- 12. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction to the Analyte: Structure and Context]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1610914#cas-number-71783-54-5-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com